3-Methyltriacontane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

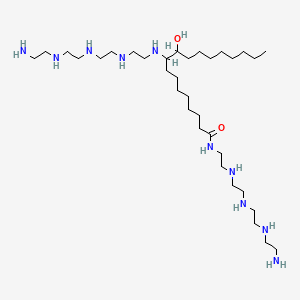

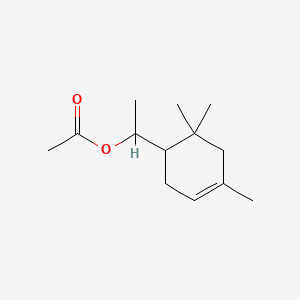

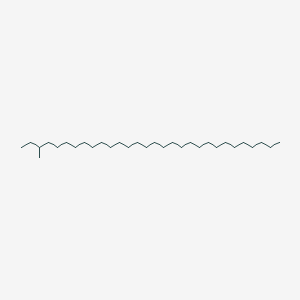

3-Methyltriacontane: is an organic compound with the molecular formula C31H64 . It is a long-chain hydrocarbon, specifically a methylated derivative of triacontane. This compound is characterized by its high molecular weight and low reactivity, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyltriacontane can be synthesized through various organic synthesis methods. One common approach involves the alkylation of triacontane with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, and is conducted at elevated temperatures to ensure complete methylation .

Industrial Production Methods: In industrial settings, this compound is often produced through the fractional distillation of petroleum. The process involves the separation of long-chain hydrocarbons from crude oil, followed by further purification and methylation to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 3-Methyltriacontane primarily undergoes substitution reactions due to its saturated hydrocarbon structure. It is relatively inert to oxidation and reduction under standard conditions.

Common Reagents and Conditions:

Halogenation: Reacts with halogens (e.g., chlorine, bromine) in the presence of UV light to form halogenated derivatives.

Hydrogenation: Can be hydrogenated using hydrogen gas and a metal catalyst (e.g., palladium) to produce fully saturated hydrocarbons.

Major Products:

Halogenated Derivatives: Formed through halogenation reactions.

Hydrogenated Products: Result from hydrogenation, leading to more saturated hydrocarbons.

Scientific Research Applications

Chemistry: 3-Methyltriacontane is used as a reference compound in gas chromatography due to its well-defined retention time. It is also employed in the study of hydrocarbon behavior and properties .

Biology: In biological research, this compound is investigated for its role in the cuticular waxes of plants and insects. It is a component of the protective wax layer that helps prevent water loss and provides resistance to environmental stress .

Industry: In the industrial sector, this compound is utilized as a lubricant and in the production of specialty chemicals. Its stability and low reactivity make it suitable for use in high-temperature and high-pressure environments .

Mechanism of Action

The mechanism of action of 3-Methyltriacontane is primarily physical rather than chemical due to its inert nature. In biological systems, it functions as a barrier component in cuticular waxes, providing protection against desiccation and environmental damage. Its long hydrocarbon chain interacts with other lipid molecules, enhancing the structural integrity of the wax layer .

Comparison with Similar Compounds

Triacontane (C30H62): A straight-chain hydrocarbon with similar physical properties but lacks the methyl group at the third carbon.

Tritriacontane (C33H68): A longer-chain hydrocarbon with similar applications but different molecular weight and chain length.

Uniqueness: 3-Methyltriacontane’s uniqueness lies in its specific methylation, which slightly alters its physical properties and reactivity compared to its non-methylated counterparts. This modification can influence its behavior in various applications, making it a valuable compound for specific research and industrial purposes .

Properties

CAS No. |

72227-01-1 |

|---|---|

Molecular Formula |

C31H64 |

Molecular Weight |

436.8 g/mol |

IUPAC Name |

3-methyltriacontane |

InChI |

InChI=1S/C31H64/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31(3)5-2/h31H,4-30H2,1-3H3 |

InChI Key |

NXCMTLDSKYDELZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCC(C)CC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cobaltate(1-), [carbonato(2-)-|EO]hydroxy-, hydrogen](/img/structure/B13779391.png)